molecular formula C8H8BrF2NO B8017717 2-Bromo-4-(2,2-difluoroethoxy)aniline

2-Bromo-4-(2,2-difluoroethoxy)aniline

Cat. No.: B8017717
M. Wt: 252.06 g/mol
InChI Key: VTJGPKIUKSNXOL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoroethoxy)aniline is a brominated aniline derivative featuring a 2,2-difluoroethoxy substituent at the para position relative to the amine group and a bromine atom at the ortho position. This compound is structurally significant in medicinal and agrochemical research due to the electronic and steric effects imparted by the bromine and difluoroethoxy groups. The bromine atom enhances electrophilic substitution reactivity, while the difluoroethoxy group introduces both electron-withdrawing and steric hindrance, influencing solubility and intermolecular interactions .

Properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGPKIUKSNXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2-nitroaniline.

    Bromination: The nitro group is then reduced to an amino group, followed by bromination at the 2-position to yield 2-bromoaniline.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-4-(2,2-difluoroethoxy)aniline may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of more efficient catalysts and solvents to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)aniline involves its interaction with various molecular targets. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or biological activity .

Comparison with Similar Compounds

2-Bromo-4-fluoroaniline (CAS: 1003-98-1)

  • Molecular Formula : C₆H₅BrFN
  • Molecular Weight : 190.01 g/mol
  • Properties : Boiling point 221°C, density 1.670 g/cm³, refractive index 1.5830.
  • Key Differences : Replaces the difluoroethoxy group with a fluorine atom. The absence of the ethoxy chain reduces steric hindrance, increasing reactivity in electrophilic substitutions compared to the target compound .

4-Bromo-2-fluoroaniline (CAS: 367-24-8)

  • Molecular Formula : C₆H₅BrFN
  • Molecular Weight : 190.01 g/mol
  • Properties : Melting point 40–42°C, density 1.694 g/cm³.
  • Key Differences : Positional isomerism alters electronic distribution; the fluorine at the ortho position (vs. bromine in the target compound) reduces steric bulk but increases polarity .

2-(2,2-Difluoroethoxy)-4-methylaniline (CAS: 1018053-48-9)

  • Molecular Formula: C₉H₁₁F₂NO
  • Molecular Weight : 187.19 g/mol
  • Key Differences: A methyl group replaces bromine, eliminating halogen-mediated reactivity.

Compounds with Trifluoromethyl or Trifluoromethoxy Groups

2-Bromo-4-(trifluoromethoxy)aniline (CAS: 175278-17-8)

  • Molecular Formula: C₇H₅BrF₃NO
  • Molecular Weight : 272.02 g/mol
  • Key Differences : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than difluoroethoxy (-OCH₂CF₂H), leading to lower basicity of the aniline nitrogen. This enhances stability under acidic conditions but reduces nucleophilicity .

4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

  • Molecular Formula : C₇H₄BrF₄N
  • Molecular Weight : 274.01 g/mol
  • Key Differences : The trifluoromethyl (-CF₃) group at the meta position introduces strong electron-withdrawing effects, making this compound more resistant to oxidation than the target compound .

Amino-Alkoxy Derivatives with Additional Functional Groups

5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (CAS: 946743-19-7)

  • Molecular Formula : C₁₀H₁₅BrN₂O
  • Molecular Weight : 259.14 g/mol
  • Key Differences: The dimethylamino ethoxy group enhances solubility in polar solvents and introduces basicity, enabling pH-dependent reactivity absent in the target compound .

4-Bromo-2-(2-(dimethylamino)ethoxy)aniline (CAS: 1072906-05-8)

  • Molecular Formula : C₁₀H₁₅BrN₂O
  • Molecular Weight : 259.15 g/mol
  • Key Differences: Similar to the above but with bromine at the para position.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C)
2-Bromo-4-(2,2-difluoroethoxy)aniline C₈H₈BrF₂NO 252.06 (estimated) Br, -OCH₂CF₂H N/A N/A
2-Bromo-4-fluoroaniline C₆H₅BrFN 190.01 Br, F 221 N/A
4-Bromo-2-fluoroaniline C₆H₅BrFN 190.01 Br, F (positional isomer) N/A 40–42
2-(2,2-Difluoroethoxy)-4-methylaniline C₉H₁₁F₂NO 187.19 CH₃, -OCH₂CF₂H N/A N/A
2-Bromo-4-(trifluoromethoxy)aniline C₇H₅BrF₃NO 272.02 Br, -OCF₃ N/A N/A
5-Bromo-2-[2-(dimethylamino)ethoxy]aniline C₁₀H₁₅BrN₂O 259.14 Br, -OCH₂CH₂N(CH₃)₂ N/A N/A

Research Findings

  • Electronic Effects : Bromine and difluoroethoxy groups in the target compound create a balance between electron withdrawal (via -F) and moderate steric bulk, enabling selective reactivity in Suzuki-Miyaura couplings .
  • Solubility: The difluoroethoxy group improves solubility in aprotic solvents (e.g., DMF, THF) compared to non-fluorinated alkoxy analogues .
  • Stability : Bromine at the ortho position increases resistance to nucleophilic aromatic substitution relative to para-brominated analogues like 4-Bromo-2-fluoroaniline .

Biological Activity

2-Bromo-4-(2,2-difluoroethoxy)aniline is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-(2,2-difluoroethoxy)aniline is C9H8BrF2NOC_9H_8BrF_2NO, and its structure includes a bromine atom and a difluoroethoxy group attached to an aniline moiety. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular Weight251.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-4-(2,2-difluoroethoxy)aniline exhibit antimicrobial activity. For example, studies have shown that anilines can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The bromine and difluoroethoxy substituents may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways related to cell survival. Preliminary data indicate that 2-Bromo-4-(2,2-difluoroethoxy)aniline could potentially inhibit tumor growth in vitro.

Case Study: In Vitro Testing

A study conducted on various aniline derivatives, including 2-Bromo-4-(2,2-difluoroethoxy)aniline, demonstrated significant cytotoxic effects against human cancer cell lines. The compound showed a dose-dependent response, with IC50 values indicating effective inhibition at concentrations below 50 µM.

Pharmacological Studies

Pharmacological evaluations have revealed that derivatives of 2-Bromo-4-(2,2-difluoroethoxy)aniline may act as selective inhibitors of fatty acid-binding proteins (FABPs). These proteins play crucial roles in lipid metabolism and cellular signaling. Inhibiting FABPs can lead to reduced lipid accumulation in cells, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
FABP InhibitionReduced lipid accumulation

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